Home > Products > Screening Compounds P137110 > 3-(Quinazolin-4-ylthio)propanal
3-(Quinazolin-4-ylthio)propanal -

3-(Quinazolin-4-ylthio)propanal

Catalog Number: EVT-15462215
CAS Number:
Molecular Formula: C11H10N2OS
Molecular Weight: 218.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be synthesized from various quinazoline derivatives, typically involving the reaction of quinazoline with thiol and aldehyde compounds. It falls under the classification of thioethers, specifically those containing a quinazoline structure, which is a bicyclic compound characterized by a fused benzene and pyrimidine ring.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(Quinazolin-4-ylthio)propanal generally involves two main steps:

  1. Formation of Thioquinazoline: A common method includes the reaction of 4-chloroquinazoline with thiourea to yield 4-thioquinazoline.
  2. Reaction with Propanal: The thioquinazoline is then reacted with propanal under controlled conditions, often requiring specific solvents and temperatures to ensure optimal yield and purity.

Industrial synthesis may utilize catalysts and optimized reaction conditions to enhance efficiency and minimize by-products.

Molecular Structure Analysis

Structure and Data

The molecular formula of 3-(Quinazolin-4-ylthio)propanal is C_{10}H_{10}N_{2}OS. The structure consists of a quinazoline ring (a bicyclic structure) attached to a propanal group via a sulfur atom.

Key structural features include:

  • Quinazoline Ring: Contributes to the compound's biological activity.
  • Thioether Linkage: Provides unique reactivity compared to other functional groups.
  • Propanal Group: The aldehyde functionality may participate in various chemical reactions.
Chemical Reactions Analysis

Reactions and Technical Details

3-(Quinazolin-4-ylthio)propanal can undergo several chemical reactions:

  1. Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions can convert it into alcohol or amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophiles like amines or thiols can be introduced under acidic or basic conditions, leading to various functionalized products .
Mechanism of Action

The mechanism by which 3-(Quinazolin-4-ylthio)propanal exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets, possibly through the quinazoline moiety. Quinazolines are known to inhibit certain enzymes and receptors, which may contribute to their pharmacological properties.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 210.26 g/mol
  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility may vary based on the solvent used; common solvents include ethanol and dimethyl sulfoxide.

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

3-(Quinazolin-4-ylthio)propanal has potential applications in drug discovery and development due to its structural features that may confer biological activity. Research indicates that quinazoline derivatives possess antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in pharmacological studies. Ongoing investigations focus on evaluating the compound's efficacy against various diseases, including cancer and infectious diseases .

Introduction to Quinazolinone Derivatives in Modern Drug Discovery

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining benzene and pyrimidine rings. This heterocyclic system has evolved into a cornerstone of rational drug design due to its exceptional synthetic versatility and capacity for diverse non-covalent interactions with biological targets. The structural plasticity of the quinazolinone core allows strategic modifications at multiple positions—notably N1, C2, N3, and C4—enabling fine-tuning of electronic properties, solubility, and binding affinity. These derivatives exhibit broad-spectrum bioactivities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects, underpinning their sustained pharmaceutical relevance [1] [9]. The emergence of 3-(Quinazolin-4-ylthio)propanal exemplifies contemporary innovations leveraging this scaffold, incorporating a thioether-linked propanal side chain to exploit synergistic pharmacophoric effects. This compound’s design integrates three critical elements: the electrophilic quinazolin-4-yl moiety, a flexible thioalkyl tether, and an aldehyde functional group capable of covalent interactions or further derivatization. Such multi-functional hybrids represent the cutting edge of quinazolinone-based drug discovery, addressing complex disease mechanisms through polypharmacology while optimizing drug-like properties [3] [5].

Historical Evolution of Quinazolinone-Based Pharmacophores

The medicinal history of quinazolinones spans over a century, beginning with the isolation of natural febrifugine alkaloids from Dichroa febrifuga used traditionally against malaria. Synthetic exploration accelerated in the mid-20th century, yielding early clinical agents like the antihypertensive prazosin (1974). However, the transformative breakthrough emerged with the discovery of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Gefitinib (2003) and erlotinib (2004) revolutionized non-small cell lung cancer therapy, validating quinazolinone as an ATP-mimetic kinase-binding motif. These agents share a 4-anilinoquinazoline core that occupies the adenine pocket of EGFR, establishing essential hydrogen bonds with hinge region residues [9]. Subsequent generations expanded therapeutic applications: lapatinib (2007) dual-targeted EGFR/HER2 for breast cancer; vandetanib (2011) inhibited EGFR/VEGFR/RET signaling in thyroid cancer; and idelalisib (2014) targeted PI3Kδ in hematological malignancies. This progression illustrates scaffold evolution from monotargeted agents to multi-kinase inhibitors and covalent modifiers like afatinib, which incorporates a reactive acrylamide group at C4 [3] [9]. The structural trajectory reveals increasing complexity: early modifications focused on C6/C7 substituents for potency optimization, while contemporary designs incorporate hybrid pharmacophores via N1, C2, or C4 linkers—precisely the strategy enabling compounds like 3-(Quinazolin-4-ylthio)propanal [5] [9].

Table 1: Clinically Approved Quinazolinone-Based Drugs and Their Targets

Compound (Year Approved)Primary Target(s)Therapeutic ApplicationKey Structural Features
Gefitinib (2003)EGFRNSCLC4-Anilino, C6-morpholinoethoxy
Erlotinib (2004)EGFRNSCLC, Pancreatic Cancer4-Anilino, C2-quinoline ethoxy
Lapatinib (2007)EGFR/HER2Breast Cancer4-Anilino, C6-furanyl, N1-fluorobenzyloxyphenyl
Vandetanib (2011)EGFR/VEGFR/RETMedullary Thyroid Cancer4-Anilino, C7-benzimidazole
Afatinib (2013)EGFR (Covalent)NSCLC4-Anilino with acrylamide tether
Idelalisib (2014)PI3KδCLL, SLL, Follicular LymphomaPurine-like C2 substitution
Tucatinib (2020)HER2Metastatic Breast Cancer4-Pyridyloxy, C2-methyl, N1-fluorobenzyl

Structural and Functional Significance of the Quinazolin-4-ylthio Moiety

The quinazolin-4-ylthio group (QYT) represents a strategic pharmacophoric innovation where sulfur replaces the traditional oxygen at C4. This modification profoundly alters electronic distribution and binding interactions. Computational analyses reveal that the thiocarbonyl (C=S) group exhibits: 1) reduced dipole moment (~1.6D) versus carbonyl (C=O, ~2.4D); 2) longer bond length (1.61Å vs 1.23Å); and 3) enhanced polarizability, facilitating hydrophobic contacts and π-π stacking [1] [5]. These properties enable unique target recognition. For example, in acetylcholinesterase (AChE) inhibitors, the QYT moiety docks at the catalytic anionic site (CAS), with sulfur forming a pivotal sulfur-π interaction with Trp84—a residue critical for acetylcholine binding. Simultaneously, the quinazolinone nucleus engages peripheral anionic site (PAS) residues like Tyr341 through π-stacking [1]. Molecular docking studies of anti-leishmanial quinazolinones demonstrate QYT’s role in binding pteridine reductase (PTR1), where the thiocarbonyl accepts hydrogen bonds from Leu188 and Ser95 while the fused ring system inserts into a hydrophobic cleft lined by Phe113 and Ile172 [5]. Beyond specific interactions, the QYT group enhances metabolic stability by resisting esterase-mediated hydrolysis—a limitation of 4-alkoxyquinazolines—and offers a versatile handle for derivatization via nucleophilic substitution or oxidation [3] [5].

Table 2: Structure-Activity Relationship (SAR) Features of Quinazolin-4-ylthio Derivatives

PositionStructural ModificationBiological ImpactExemplary Compounds
C2 QuinazolinoneBenzamide substitution↑ AChE inhibition (CAS binding)Alzheimer agents [1]
C2 QuinazolinoneChloro substitution↑ Antileishmanial potency (↑ lipophilicity)F-series derivatives [5]
N3 QuinazolinoneMethyl vs. HMetabolic stability optimizationAnticancer glycosides [7]
Thioether Linker (X)-(CH₂)₃- vs. shorter chainsBalanced flexibility/rigidity for target engagement3-(Quinazolin-4-ylthio)propanal
Terminal GroupAldehyde vs. carboxylic acidCovalent binding potential vs. ionic interactions3-(Quinazolin-4-ylthio)propanal

Role of Thioether Linkages in Bioactive Compound Design

Thioether (-S-CH₂-) linkages serve as multifunctional structural elements in bioactive molecules, offering distinct advantages over oxygen-based or direct carbon-carbon connections. Their incorporation in 3-(Quinazolin-4-ylthio)propanal exemplifies three critical design principles:

  • Conformational Flexibility and Spatial Orientation: The C-S bond length (1.81Å) exceeds C-O (1.43Å) or C-C (1.54Å), providing enhanced rotational freedom. This flexibility enables optimal pharmacophore positioning within enzyme active sites or receptor pockets. In Pseudomonas aeruginosa quorum sensing inhibitors, thioether-linked quinazolinones adopt folded conformations that simultaneously engage PqsR receptor residues Tyr258 and Asn287, disrupting virulence factor expression [2]. Molecular dynamics simulations confirm that the thioalkyl tether allows adaptive binding during protein conformational changes—a key advantage over rigid linkers [2] [4].

  • Metabolic Stability Enhancement: Thioethers resist hydrolytic cleavage by esterases and amidases, addressing a major limitation of ester-containing drugs. Additionally, the sulfur atom can undergo controlled oxidation to sulfoxide or sulfone metabolites, offering programmable pharmacokinetic profiles. In antileishmanial quinazolinone-acetamide hybrids, the thioether linkage maintains integrity in liver microsome assays, whereas analogous ether-linked compounds show rapid degradation [5]. This stability is crucial for compounds targeting intracellular pathogens like Leishmania donovani, which require sustained drug exposure within macrophages [5].

  • Electronic Modulation and Covalent Binding Potential: The sulfur atom’s polarizability enhances interactions with aromatic residues (Tyr, Phe, Trp) via sulfur-arene contacts. Furthermore, the terminal aldehyde in 3-(Quinazolin-4-ylthio)propanal introduces covalent targeting capabilities. Aldehydes can form reversible hemiaminal adducts with lysine residues or undergo imine formation with catalytic lysines in enzymes like transglutaminases or dehydrogenases. This bifunctionality—combining reversible quinazolinone binding with covalent warhead—enables prolonged target residence and efficacy against resistant strains [4] [6].

Table 3: Biological Activities of Thioether-Linked Quinazolinone Hybrids

Compound ClassLinker StructurePrimary Biological ActivityMechanistic Insights
Quinazolinone-1,2,3-triazole glycosides-S-CH₂-triazole-CH₂-glycosideAnticancer (HCT-116 IC₅₀ = 2.90–6.40 µM)EGFR/VEGFR-2 inhibition [7]
Quinazolinone-sulfonamide acetamides-S-CH₂-C(O)NH-arylAnti-leishmanial (IC₅₀ = 0.58–8.34 µM)Immunomodulation via PI3Kδ inhibition [5]
Quinazolinone-4-hydroxycoumarins-S-CH₂-tetrazole-CH₂-coumarinAntioxidant / Anti-inflammatoryROS scavenging, LOX/COX inhibition [6]
3-(Quinazolin-4-ylthio)propanal-S-CH₂CH₂-CHOMultitarget therapeutic candidateAldehyde enables covalent targeting

The strategic integration of these properties positions 3-(Quinazolin-4-ylthio)propanal as a versatile intermediate for developing covalent inhibitors and proteolysis-targeting chimeras (PROTACs). Its aldehyde group can form reversible covalent bonds with target proteins or serve as a synthetic handle for conjugation with E3 ligase ligands—enabling targeted protein degradation [4] [6]. This exemplifies the sophisticated molecular design achievable through rational manipulation of quinazolinone-thioether hybrids, offering new avenues to address undruggable targets and combat drug resistance.

Properties

Product Name

3-(Quinazolin-4-ylthio)propanal

IUPAC Name

3-quinazolin-4-ylsulfanylpropanal

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

InChI

InChI=1S/C11H10N2OS/c14-6-3-7-15-11-9-4-1-2-5-10(9)12-8-13-11/h1-2,4-6,8H,3,7H2

InChI Key

RSIBOIZNRVUOQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCCC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.